molecular formula C7H7ClN2O B171646 2-Amino-3-chlorobenzamide CAS No. 18343-44-7

2-Amino-3-chlorobenzamide

Cat. No.: B171646
CAS No.: 18343-44-7
M. Wt: 170.59 g/mol
InChI Key: BINWIYVHWRWUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-chlorobenzamide, also known as this compound, is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINWIYVHWRWUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555911
Record name 2-Amino-3-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18343-44-7
Record name 2-Amino-3-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3-chlorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-3-chlorobenzamide CAS number 18343-44-7 details

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-3-chlorobenzamide (CAS: 18343-44-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical properties, potential synthetic routes, applications, and safety protocols, grounding all claims in authoritative data.

Core Compound Identity and Physicochemical Properties

This compound is a substituted aromatic amide. Its structure, featuring an amino group, a chloro group, and a carboxamide group on a benzene ring, makes it a versatile building block in organic synthesis. The spatial arrangement of these functional groups (ortho-amino and meta-chloro relative to the amide) dictates its reactivity and potential applications, particularly in the synthesis of heterocyclic systems.

Key identifiers and physical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 18343-44-7[1][2]
Molecular Formula C₇H₇ClN₂O[1][3][4]
Molecular Weight 170.59 g/mol [1]
IUPAC Name This compound[1][2]
Synonyms 3-Chloro-2-aminobenzamide[1][2]
Melting Point 155-157 °C[3][5]
Boiling Point (Predicted) 268.4 ± 25.0 °C[3][5]
Density (Predicted) 1.394 ± 0.06 g/cm³[5]
SMILES C1=CC(=C(C(=C1)Cl)N)C(=O)N[1]
InChIKey BINWIYVHWRWUSD-UHFFFAOYSA-N[1]

Synthesis Pathway: A Strategic Approach

While specific high-yield industrial processes for this compound are not extensively published in peer-reviewed literature, a logical and efficient synthetic route can be designed based on established organic chemistry principles and patent literature for related compounds.[6][7] A highly plausible pathway begins with the precursor 2-amino-3-chlorobenzoic acid.

The conversion of a carboxylic acid to a primary amide is a fundamental transformation. The causality for this multi-step, one-pot process is as follows:

  • Acid Activation : The carboxylic acid is first activated to make the carbonyl carbon more electrophilic. Thionyl chloride (SOCl₂) is an excellent choice as it converts the acid to an acyl chloride, a highly reactive intermediate. The byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.

  • Ammonolysis : The resulting acyl chloride is then subjected to nucleophilic attack by ammonia (or ammonium hydroxide). This step, known as ammonolysis, readily forms the stable benzamide product. Performing this step at low temperatures is crucial to control the exothermicity of the reaction and minimize side reactions.

G cluster_0 Plausible Synthesis of this compound A 2-Amino-3-chlorobenzoic Acid (Precursor) B Intermediate: 2-Amino-3-chlorobenzoyl chloride A->B  1. Thionyl Chloride (SOCl₂)  Solvent (e.g., Toluene)  Reflux C This compound (Final Product) B->C  2. Conc. Ammonium Hydroxide (NH₄OH)  Ice Bath (0-5 °C)

Caption: Proposed two-step synthesis from a benzoic acid precursor.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its role as a scaffold for constructing more complex, biologically active molecules. Its bifunctional nature (an amine and an amide) allows for diverse chemical modifications.

Precursor to Heterocyclic Compounds

Substituted 2-aminobenzamides are critical starting materials for the synthesis of quinazolinones, a class of compounds with significant therapeutic interest.[8] The amino group and the adjacent amide can undergo cyclization reactions with various electrophiles to form the fused heterocyclic ring system characteristic of quinazolinones. These derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8]

Bioisosteric Replacement in Kinase Inhibitors

In modern drug design, the benzamide fragment is often used as a bioisostere for other aromatic rings, such as pyridine. Research into novel anticancer agents has proposed replacing the 2-substituted-3-sulfonylaminopyridine fragment in known PI3K and mTOR dual inhibitors with a 2-substituted-3-sulfonylaminobenzamide fragment.[9] This strategy aims to modulate properties like solubility, metabolic stability, and target binding affinity. The successful application of this approach suggests that compounds derived from this compound could serve as scaffolds for new kinase inhibitors targeting critical cancer pathways like the PI3K/AKT/mTOR pathway.[9]

Inherent Biological Activity of Structural Analogs

While direct biological data on this compound is limited, compelling research on its immediate precursor, 2-amino-3-chlorobenzoic acid, provides critical insights. A study identified 2-amino-3-chlorobenzoic acid isolated from Streptomyces coelicolor as a potent anticancer agent against breast cancer cell lines.[8][10] The mechanism of action was found to involve the inhibition of the PI3K/AKT signaling pathway, a crucial regulator of cancer cell proliferation and survival.[8][10] Furthermore, this related compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[10] This highlights the potential for the core 2-amino-3-chlorobenzoyl scaffold to be a pharmacophore for both anticancer and antibacterial drug discovery.

G cluster_pathway Known Bioactivity of Structural Analog (2-Amino-3-chlorobenzoic Acid) Compound 2-Amino-3-chlorobenzoic Acid (Analog of Topic Compound) PI3K PI3K Compound->PI3K Inhibits AKT AKT PI3K->AKT Activates Proliferation Cancer Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: PI3K/AKT inhibition by a close structural analog.[8][10]

Analytical Methodologies

Ensuring the identity and purity of this compound is paramount for its use in research and synthesis. A multi-step analytical workflow is typically employed.

Structural Elucidation

The structure of the compound is unequivocally confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the substitution pattern on the benzene ring.

  • Infrared (IR) Spectroscopy : IR spectra reveal the presence of key functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.[1]

  • Mass Spectrometry (MS) : MS determines the molecular weight of the compound (170.6 g/mol ) and provides fragmentation patterns that can further support structural identification.[1][4]

Purity Assessment: A Standard Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like this compound.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Sample Preparation : Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Instrumentation : Utilize an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate : 1.0 mL/min.

    • Detection : Monitor at a wavelength where the compound has significant absorbance, typically determined by a UV-Vis scan (e.g., 254 nm or 280 nm).

  • Data Analysis : Integrate the peak area of the main compound and any impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

G cluster_workflow Typical Analytical Workflow Sample Sample Preparation 1. Weigh Compound 2. Dissolve in Solvent HPLC HPLC System 1. Inject Sample 2. Separation on C18 Column Sample->HPLC Detector UV-Vis/DAD Detector Monitor Absorbance HPLC->Detector Data Data Analysis 1. Integrate Peaks 2. Calculate % Purity Detector->Data

Caption: Standard workflow for purity analysis by HPLC.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

GHS Hazard Classification
Hazard ClassCodeStatementSource
Acute Toxicity, Oral H302Harmful if swallowed[1]
Skin Corrosion/Irritation H315Causes skin irritation[1]
Serious Eye Damage/Irritation H319Causes serious eye irritation[1]
STOT, Single Exposure H335May cause respiratory irritation[1]
Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[11]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles or a face shield.[11]

    • Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat.[11]

    • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.

  • Hygiene Practices : Avoid contact with skin, eyes, and clothing.[11][12] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.[11]

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Conclusion

This compound (CAS: 18343-44-7) is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and other complex organic molecules. Its utility as a precursor to quinazolinones and as a potential scaffold for kinase inhibitors makes it a compound of interest for medicinal chemists. While the compound itself requires careful handling due to its identified hazards, its strategic importance in constructing molecules with potent biological activity, as suggested by studies on its close structural analogs, ensures its continued relevance in the field of drug discovery and development.

References

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation . MDPI. Available at: [Link]

  • This compound | C7H7ClN2O | CID 14100428 . PubChem. Available at: [Link]

  • This compound [CAS: 18343-44-7] . Ivy Fine Chemicals. Available at: [Link]

  • Combination of 2-methoxy-3-phenylsulfonylaminobenzamide and 2-aminobenzothiazole to discover novel anticancer agents . ResearchGate. Available at: [Link]

  • Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. Google Patents.
  • Process for the preparation of 2-amino-3-chlorobenzoic acid. Google Patents.

Sources

Technical Monograph: 2-Amino-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-chlorobenzamide (CAS: 18343-44-7) is a halogenated benzamide derivative serving as a critical scaffold in medicinal chemistry.[1][2][3][4] It is best known as a privileged structure in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors and as an intermediate in the synthesis of complex kinase inhibitors.

This guide provides a comprehensive technical analysis of the compound, moving beyond basic nomenclature to explore its synthetic accessibility, physicochemical behavior, and pharmacophoric significance in drug discovery.

Nomenclature and Chemical Identity

While the IUPAC name This compound is chemically intuitive, precise identification in cheminformatics requires a broader set of descriptors to distinguish it from its positional isomers (e.g., 2-amino-4-chlorobenzamide), which possess vastly different biological activities.

Identification Data
DescriptorValueNotes
IUPAC Name This compoundPreferred Name
Systematic Name 2-Amino-3-chlorobenzenecarboxamideAlternative
CAS Registry 18343-44-7Unique Identifier
Molecular Formula C₇H₇ClN₂OMW: 170.59 g/mol
SMILES NC(=O)c1cccc(Cl)c1NCanonical
InChI Key BINWIYVHWRWUSD-UHFFFAOYSA-NStandard Hash
Structural Logic

The molecule consists of a benzene ring substituted with three functional groups:[1][5]

  • Carboxamide (-CONH₂): Assigned position 1 (highest priority).

  • Amino (-NH₂): Assigned position 2.

  • Chloro (-Cl): Assigned position 3.[1][6][5][7][8]

Critical Isomerism: The ortho relationship between the amino and amide groups is essential for intramolecular hydrogen bonding, which planarizes the molecule—a key feature for DNA intercalation and enzyme binding. The meta chlorine (relative to the amide) provides steric bulk that often dictates selectivity in protein binding pockets.

Synthetic Routes & Process Chemistry

The synthesis of this compound is non-trivial due to the directing effects of substituents. Direct chlorination of 2-aminobenzamide (anthranilamide) typically yields the 5-chloro isomer due to the para-directing nature of the amine. Therefore, an indirect route starting from 3-chloro-2-nitrobenzoic acid is the industry standard for high regiochemical purity.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical flow from commercially available precursors to the target scaffold.

Synthesis_Pathway Start 3-Chloro-2-nitrobenzoic acid (Precursor) Step1 Acid Chloride Formation (SOCl2 / DMF) Start->Step1 Inter1 3-Chloro-2-nitrobenzoyl chloride Step1->Inter1 Step2 Amidation (NH3 / THF) Inter1->Step2 Inter2 3-Chloro-2-nitrobenzamide Step2->Inter2 Step3 Nitro Reduction (Fe / NH4Cl or H2/Pd) Inter2->Step3 Product This compound (Target) Step3->Product

Figure 1: Step-wise synthesis ensuring regioselectivity. The chlorine position is fixed in the starting material, preventing isomer mixtures.

Detailed Experimental Protocol

Objective: Synthesis of this compound via chemoselective reduction.

Step 1: Amidation

  • Activation: Dissolve 3-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 3 hours until gas evolution ceases.

  • Concentration: Evaporate solvent to yield the crude acid chloride.

  • Amidation: Redissolve in dry THF. Cool to 0°C. Slowly bubble anhydrous ammonia gas or add concentrated ammonium hydroxide (excess) while stirring.

  • Workup: Precipitate forms. Filter and wash with water to remove ammonium salts. Dry to obtain 3-chloro-2-nitrobenzamide .

Step 2: Reduction (Fe/NH₄Cl Method) Rationale: We use Iron/Ammonium Chloride instead of catalytic hydrogenation (H₂/Pd-C) to prevent accidental de-halogenation (loss of the Chlorine atom), which can occur under vigorous hydrogenation conditions.

  • Setup: Suspend 3-chloro-2-nitrobenzamide (10 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).

  • Reagent Addition: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting nitro compound (usually yellow) will disappear, and the amine (often fluorescent) will appear.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Water or Toluene.

  • Yield: Expected yield 75–85%.

Physicochemical Profiling

Understanding the physical properties is vital for formulation and assay development.

PropertyValue (Approx.)Implication for Research
Molecular Weight 170.59Fragment-like (Rule of 3 compliant).
LogP (Octanol/Water) ~1.3Moderate lipophilicity; good membrane permeability.
pKa (Aniline) ~2.5 – 3.0Weakly basic due to electron-withdrawing Cl and Amide.
pKa (Amide) > 15Neutral under physiological conditions.
H-Bond Donors 2 (NH₂, CONH₂)High capacity for specific enzyme interactions.
H-Bond Acceptors 1 (C=O)Key for backbone binding.
Solubility DMSO (>50 mM)Standard stock solvent. Poor water solubility.

Medicinal Chemistry Applications

The PARP Inhibitor Pharmacophore

This compound is a structural analog of nicotinamide . It binds to the catalytic domain of PARP-1 (Poly(ADP-ribose) polymerase), an enzyme involved in DNA repair.

  • Mechanism: The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP active site.

  • Role of Chlorine: The C3-Chlorine occupies a hydrophobic pocket, improving potency compared to the unsubstituted benzamide.

  • Role of Amine: The C2-Amine forms an intramolecular hydrogen bond with the amide carbonyl, locking the conformation into a planar structure that mimics the flat nicotinamide ring.

Pharmacophore Interaction Map (Graphviz)

Pharmacophore Drug_Amide_O Amide Oxygen (Acceptor) Gly863 Gly863 Backbone NH Drug_Amide_O->Gly863 H-Bond Drug_Amide_N Amide Nitrogen (Donor) Ser904 Ser904 Backbone CO Drug_Amide_N->Ser904 H-Bond Drug_Cl C3-Chlorine (Hydrophobic) Hydro_Pocket Hydrophobic Pocket Drug_Cl->Hydro_Pocket Van der Waals

Figure 2: Interaction of the benzamide core with the PARP-1 catalytic site. The 2-amino-3-chloro scaffold mimics the nicotinamide binding mode.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency, this compound is often used as a fragment in FBDD screens. Researchers "grow" the molecule from the C4 or C5 positions to reach additional binding pockets, leading to high-affinity inhibitors like Iniparib (though Iniparib itself is a nitro-derivative, the structural lineage is related).

Analytical Characterization

To validate the synthesized compound, the following spectral signatures are expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ ~7.6–7.8 ppm (Broad s, 1H, Amide NH).

    • δ ~7.1–7.3 ppm (Broad s, 1H, Amide NH).

    • δ ~6.5–6.8 ppm (Broad s, 2H, Aniline NH₂).

    • δ ~7.4 ppm (dd, 1H, Ar-H, C4).

    • δ ~7.2 ppm (dd, 1H, Ar-H, C6).

    • δ ~6.6 ppm (t, 1H, Ar-H, C5).

    • Note: The intramolecular H-bond may shift the amide protons downfield.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 171.0 and 173.0.

    • Isotope Pattern: A distinct 3:1 ratio between the 171 and 173 peaks, confirming the presence of a single Chlorine atom.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14100428, this compound. Retrieved from [Link][4]

  • Yuan, H., et al. (2017). PARP inhibitors: A new era of targeted therapy. Experimental Hematology & Oncology.[4] (Contextual grounding on Benzamide pharmacophores).

  • Griffin, R. J., et al. (1998).Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry. (Describes synthetic routes for substituted benzamides).

Sources

Molecular weight and formula of 2-Amino-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis Strategies, and Pharmaceutical Utility

Executive Summary

2-Amino-3-chlorobenzamide (CAS: 18343-44-7) is a critical pharmacophore in medicinal chemistry, serving as a primary scaffold for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and quinazolinone-based bioactive agents.[1] Unlike its 4-chloro or 5-chloro isomers, the 3-chloro substitution pattern imposes specific steric constraints that are vital for binding affinity in kinase and enzyme active sites. This guide provides a definitive technical analysis of its physicochemical properties, a regioselective synthesis protocol to ensure isomeric purity, and a validated analytical framework for quality control.

Physicochemical Core Data

The following data establishes the baseline identity of the compound. In drug development, precise molecular weight calculations are non-negotiable for stoichiometric accuracy in high-throughput screening (HTS).

PropertyValueTechnical Context
IUPAC Name This compoundDefines substitution pattern (ortho-chloro to amino).
Common Synonyms 3-Chloroanthranilamide; 3-Chloro-2-aminobenzamideUsed interchangeably in patent literature.
CAS Registry Number 18343-44-7 Unique identifier for regulatory filing.[1]
Molecular Formula C₇H₇ClN₂O Basis for elemental analysis.[2]
Molecular Weight 170.59 g/mol Calculated using standard atomic weights (C=12.011, H=1.008, Cl=35 .45, N=14.007, O=15.999).
Exact Mass 170.0247 DaCritical for High-Resolution Mass Spectrometry (HRMS).
Physical State Off-white to pale yellow solidColor variation often indicates oxidation or trace impurities.
Melting Point 178–181 °CSharp range indicates high purity (>98%).
Solubility DMSO, Methanol, DMFPoor solubility in water; requires polar organic solvents for stock solutions.
Strategic Synthesis & Manufacturing

The Challenge of Regioselectivity: Direct chlorination of anthranilamide typically yields the 5-chloro isomer (para to the amino group) due to the directing effects of the amine. To synthesize This compound with high specificity, a "Senior Scientist" approach mandates starting with a pre-functionalized ring—specifically 2-amino-3-chlorobenzoic acid —and converting the carboxylic acid to the amide. This avoids difficult isomer separation downstream.

Protocol: Amidation via Mixed Anhydride Method

Rationale: This method avoids harsh conditions (like SOCl₂) that might degrade the aniline moiety.

Reagents:

  • Precursor: 2-Amino-3-chlorobenzoic acid (CAS: 6388-47-2)[3]

  • Activator: Ethyl chloroformate or Isobutyl chloroformate

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Ammonia Source: Ammonium hydroxide (28%) or Ammonia gas

Step-by-Step Methodology:

  • Activation: Dissolve 10.0 g of 2-amino-3-chlorobenzoic acid in 100 mL of anhydrous THF under nitrogen. Cool to -10°C.

  • Base Addition: Add 1.1 equivalents of NMM. Stir for 10 minutes.

  • Anhydride Formation: Dropwise add 1.1 equivalents of ethyl chloroformate, maintaining temperature below -5°C. A white precipitate (NMM·HCl) will form. Stir for 30 minutes.

  • Amidation: Introduce ammonia (gas bubbling or dropwise addition of conc. NH₄OH) while maintaining the cold bath.[4] Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Work-up: Evaporate THF under reduced pressure. Resuspend the residue in ethyl acetate (EtOAc) and wash with water, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water to yield the target benzamide.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logical flow and decision points in the synthesis.

SynthesisWorkflow Start Starting Material: 2-Amino-3-chlorobenzoic Acid Activation Activation (-10°C) Reagent: Ethyl Chloroformate Base: NMM Start->Activation Dissolve in THF Intermediate Intermediate: Mixed Anhydride Species Activation->Intermediate Formation of Anhydride Amidation Amidation Step Reagent: NH3 (g) or NH4OH Intermediate->Amidation Nucleophilic Attack Workup Work-up & Extraction Solvent: EtOAc / Water Amidation->Workup Solvent Removal Crude Crude Product Workup->Crude Phase Separation Recryst Recrystallization (Ethanol/Water) Crude->Recryst Purification Final Final Product: This compound (>98% Purity) Recryst->Final Yield Calculation

Caption: Regioselective synthesis workflow targeting this compound via mixed anhydride activation.

Analytical Validation & Quality Control

Trustworthiness in data comes from self-validating protocols. Distinguishing the 3-chloro isomer from the 4- or 5-chloro isomers is the primary analytical challenge.

NMR Characterization Strategy
  • 1H NMR (DMSO-d₆, 400 MHz):

    • Amide Protons: Look for two broad singlets (exchangeable with D₂O) around δ 7.2–8.0 ppm.

    • Aromatic Region (Critical): The 3-chloro substitution creates a specific splitting pattern.

      • Expect a doublet of doublets (dd) for the proton at position 4 (adjacent to Cl).

      • Expect a triplet (t) or dd for position 5.

      • Expect a doublet (d) for position 6.

    • Differentiation: The 5-chloro isomer would show a distinct pattern (d, dd, d with different coupling constants due to para/meta relationships).

HPLC Method for Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Retention Time: The more polar this compound typically elutes earlier than its di-chloro analogs.

Analytical Decision Tree

AnalyticalQC Sample Synthesized Sample MeltingPoint Melting Point Test (Target: 178-181°C) Sample->MeltingPoint HNMR 1H NMR Analysis MeltingPoint->HNMR Pass Reject Reject / Reprocess MeltingPoint->Reject Fail (<175°C) PatternCheck Aromatic Splitting Check (Confirm 3-Cl position) HNMR->PatternCheck HPLC HPLC Purity Check (>98% Area) PatternCheck->HPLC Confirmed PatternCheck->Reject Isomer Impurity Release Batch Release HPLC->Release Pass HPLC->Reject Fail

Caption: Quality Control Decision Tree ensuring isomeric identity and chemical purity.

Pharmaceutical Applications

This compound is not merely an intermediate; it is a pharmacophore "warhead" used to lock molecular conformation via intramolecular hydrogen bonding (between the amine and the amide oxygen).

  • PARP Inhibition: The benzamide moiety mimics the nicotinamide ring of NAD+, binding to the catalytic site of Poly(ADP-ribose) polymerase (PARP). The 3-chloro group provides steric bulk that can improve selectivity for PARP-1 over other isoforms.

  • Quinazolinone Synthesis: Cyclization of this compound with aldehydes or carboxylic acids yields 8-chloroquinazolin-4(3H)-ones. These derivatives are heavily researched for:

    • Anticancer activity (PI3K/AKT pathway inhibition).[4]

    • Antimicrobial agents (targeting resistant strains like MRSA).[5]

  • Agricultural Chemistry: It serves as a precursor for anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs), which act on ryanodine receptors in insects.

Safety & Handling (GHS Summary)

While valuable, this compound is bioactive and hazardous.[2]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling Protocol: Always handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation. In case of contact, wash immediately with soap and water.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14100428, this compound. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound (CAS 18343-44-7).[2] Retrieved from [Link][2]

  • World Intellectual Property Organization (WIPO). Patent WO2021086957: Process for Synthesis of Anthranilamide Derivatives. Retrieved from [Link][2]

Sources

The Strategic deployment of 2-Amino-3-chlorobenzamide in the Synthesis of Heterocyclic Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Among these, 2-amino-3-chlorobenzamide has emerged as a versatile and highly valuable scaffold. Its unique trifunctional nature—an aniline amine, a benzamide, and a strategically positioned chloro substituent—offers a rich platform for the synthesis of a diverse array of heterocyclic compounds, particularly those of significant pharmacological interest such as quinazolinones and benzodiazepines. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its application in the construction of complex molecular architectures, grounded in field-proven insights and established scientific principles.

Core Characteristics of this compound

A thorough understanding of the physicochemical properties of a building block is the foundation of its effective utilization in organic synthesis.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 18343-44-7[1]
Molecular Formula C₇H₇ClN₂O[1]
Molecular Weight 170.59 g/mol [1]
Appearance Off-white to pale yellow crystalline solid-
Melting Point 185-187 °C[2]
Spectroscopic Characterization

Accurate characterization of this compound is crucial for ensuring its purity and for tracking its conversion in subsequent reactions.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic protons and the amide and amine protons. The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons, which can be fully elucidated using 2D NMR techniques.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing chloro and carboxamide groups.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorptions corresponding to the N-H stretching vibrations of the primary amine and amide groups (typically in the 3200-3500 cm⁻¹ region), and a strong C=O stretching vibration for the amide carbonyl group (around 1640-1680 cm⁻¹).[1]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 170 and an M+2 peak at m/z 172 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound: From Precursor to Building Block

The efficient synthesis of this compound is a critical first step. The most common and industrially scalable route begins with the synthesis of its precursor, 2-amino-3-chlorobenzoic acid.

Synthesis of 2-Amino-3-chlorobenzoic Acid

A high-yield process for the preparation of 2-amino-3-chlorobenzoic acid involves the copper-catalyzed ammonolysis of 2,3-dichlorobenzoic acid.[2] This method is advantageous due to the high purity and excellent yield of the final product.

Reaction Scheme:

G cluster_0 Synthesis of 2-Amino-3-chlorobenzoic Acid start 2,3-Dichlorobenzoic Acid reagents + aq. NH₃, Cu⁺/Cu²⁺ catalyst (e.g., CuCl) 150-220 °C, pressure start->reagents product 2-Amino-3-chlorobenzoic Acid reagents->product Ammonolysis

Figure 1: Synthesis of 2-Amino-3-chlorobenzoic Acid.

Experimental Protocol: Synthesis of 2-Amino-3-chlorobenzoic Acid [2]

  • Reaction Setup: In a high-pressure autoclave, a solution of 2,3-dichlorobenzoic acid (1 mol) is prepared in 400 to 2000 parts of water containing at least an equimolar amount of an alkali metal hydroxide (e.g., NaOH).

  • Catalyst and Reagent Addition: A copper catalyst, such as copper(I) chloride, is added to the solution. Subsequently, a significant molar excess of aqueous ammonia (500 to 2500 mol%) is introduced.

  • Reaction Conditions: The autoclave is sealed and heated to a temperature between 150 °C and 220 °C, with a preferred range of 165 °C to 175 °C. The reaction is maintained at this temperature under pressure for several hours until completion.

  • Work-up and Isolation: After cooling to room temperature, the excess ammonia is carefully vented. The reaction mixture is then acidified with an acid like hydrochloric acid to a pH of 3.

  • Purification: The precipitated 2-amino-3-chlorobenzoic acid is collected by filtration, washed with water, and dried under vacuum to yield the pure product.

Causality Behind Experimental Choices:

  • Copper Catalyst: The copper catalyst is essential for facilitating the nucleophilic aromatic substitution of the chlorine atom with ammonia. Copper(I) species are believed to be the active catalytic species that coordinate to the aryl halide, activating it towards nucleophilic attack.

  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the C-Cl bond cleavage and to ensure a sufficient reaction rate.

  • Excess Ammonia: A large excess of ammonia is used to drive the equilibrium towards the product and to act as a base to neutralize the HCl formed during the reaction.

Amidation to this compound

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with ammonia.

Reaction Scheme:

G cluster_1 Synthesis of this compound start 2-Amino-3-chlorobenzoic Acid step1_reagents 1. SOCl₂ or (COCl)₂ (Acid Chloride Formation) start->step1_reagents intermediate 2-Amino-3-chlorobenzoyl chloride step1_reagents->intermediate step2_reagents 2. aq. NH₃ (Amidation) intermediate->step2_reagents product This compound step2_reagents->product

Figure 2: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound (General Procedure)

  • Acid Chloride Formation: To a solution of 2-amino-3-chlorobenzoic acid (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of DMF, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature or gently heated until the evolution of gas ceases.

  • Solvent Removal: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-amino-3-chlorobenzoyl chloride.

  • Amidation: The crude acid chloride is dissolved in an inert solvent (e.g., THF or dioxane) and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide.

  • Work-up and Purification: The reaction mixture is stirred for a few hours, and the resulting precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Alternative Amidation Methods: Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in the presence of a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and a base (e.g., triethylamine or diisopropylethylamine) can also be employed for the direct conversion of the carboxylic acid to the amide under milder conditions.

Applications in the Synthesis of Bioactive Heterocycles

The strategic placement of the amino, chloro, and amide functionalities makes this compound an ideal precursor for a variety of heterocyclic systems.

Synthesis of 8-Chloroquinazolin-4(3H)-ones

Quinazolinones are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This compound serves as a direct precursor to 8-chloro-substituted quinazolinones.

Reaction Scheme:

G cluster_2 Synthesis of 8-Chloroquinazolin-4(3H)-ones start This compound reagents + Aldehyde (R-CHO) or Orthoester (HC(OEt)₃) Catalyst (e.g., Cu(OAc)₂, Ru-complex) start->reagents product 8-Chloroquinazolin-4(3H)-one reagents->product Cyclocondensation

Figure 3: General scheme for 8-Chloroquinazolinone synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis of 8-Chloroquinazolin-4(3H)-one [3]

  • Reaction Setup: In a reaction vessel, this compound (1 mmol), a copper catalyst (e.g., Cu(OAc)₂, 5-10 mol%), and a base (e.g., Cs₂CO₃, 2 mmol) are combined.

  • Reagent Addition: An alcohol, such as methanol, which serves as both the solvent and the C1 source, is added to the mixture.

  • Reaction Conditions: The reaction is heated in the presence of an oxidant, often air or oxygen, at a temperature ranging from 80 to 120 °C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield the desired 8-chloroquinazolin-4(3H)-one.

Mechanism and Rationale: The proposed mechanism involves the copper-catalyzed oxidation of the alcohol to an aldehyde in situ.[3] This is followed by the condensation of the aldehyde with the amino group of this compound to form a Schiff base intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the imine carbon, followed by oxidation, affords the quinazolinone product. The use of a copper catalyst is crucial for both the initial alcohol oxidation and facilitating the cyclization and final oxidation steps.

Synthesis of 8-Chloroquinolines via Friedländer Annulation

The Friedländer synthesis is a classical method for the preparation of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While this compound itself is not a direct substrate for the classical Friedländer reaction, it can be envisioned that a related derivative, 2-amino-3-chlorobenzaldehyde or a corresponding ketone, would readily participate in this transformation to yield 8-chloroquinolines.

Conceptual Reaction Scheme:

G cluster_3 Friedländer Synthesis of 8-Chloroquinolines start 2-Amino-3-chlorobenzaldehyde (derived from the benzamide) reagents + Ketone (R¹-CO-CH₂-R²) Acid or Base Catalyst start->reagents product 8-Chloroquinoline reagents->product Cyclocondensation

Figure 4: Conceptual Friedländer synthesis of 8-Chloroquinolines.

The conversion of the benzamide to the corresponding aldehyde or ketone would be a necessary prerequisite to employ this synthetic strategy.

Synthesis of 7-Chloro-1,4-Benzodiazepines

1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. 2-Aminobenzophenones are key intermediates in their synthesis.[4] While not a direct precursor, this compound can be envisioned as a starting point for the synthesis of the requisite 2-amino-3-chlorobenzophenone, which can then be elaborated into 7-chloro-1,4-benzodiazepines.

The Role of the 3-Chloro Substituent: A Strategic Advantage

The presence of the chlorine atom at the 3-position of the 2-aminobenzamide scaffold is not merely an incidental feature but a strategic element that influences both the reactivity and the biological activity of the resulting heterocyclic products.

  • Modulation of Reactivity: The electron-withdrawing nature of the chlorine atom can influence the nucleophilicity of the adjacent amino group and the acidity of the amide N-H proton. This can affect the rates and regioselectivity of cyclization reactions.

  • Vector for Further Functionalization: The chloro group can serve as a handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of the target molecules.

  • Influence on Biological Activity: The presence of a halogen atom, particularly chlorine, in a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity to the target protein, improve metabolic stability, and modulate lipophilicity, which affects cell permeability and bioavailability.

Conclusion and Future Outlook

This compound is a building block of significant strategic importance in modern organic synthesis and drug discovery. Its readily accessible nature, coupled with its inherent trifunctionality, provides a robust platform for the construction of a diverse range of pharmacologically relevant heterocyclic scaffolds. The continued exploration of novel synthetic methodologies utilizing this versatile intermediate, particularly in the context of developing more efficient and sustainable catalytic systems, will undoubtedly lead to the discovery of new therapeutic agents. For researchers and scientists in the field of drug development, a comprehensive understanding of the chemistry and reactivity of this compound is an invaluable asset in the quest for novel and effective medicines.

References

  • Synthesis of 2-aminobenzoic acid (anthranilic acid). (2022, October 30). Chemistry Online. [Link]

  • US Patent 5,233,083A, "Process for the prepar
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019, April 20). Organic Letters. [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019, November 13). ACS Omega. [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2021, November 25). Molecules. [Link]

  • This compound. PubChem. [Link]

  • Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. (2020, January 1). ResearchGate. [Link]

Sources

Halogenated Benzamide Derivatives: A Technical Guide to Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Philosophy

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, distinguished by their ability to modulate diverse biological targets ranging from bacterial cytoskeletal proteins to human epigenetic enzymes.[1] The incorporation of halogen atoms (F, Cl, Br, I) into the benzamide core is not merely a cosmetic modification for lipophilicity; it is a strategic electronic maneuver.[1]

The "Halogen Effect" in benzamides operates through three distinct mechanisms:

  • Sigma-Hole Bonding: Heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential (sigma-hole) on the extension of the C-X bond, allowing them to act as Lewis acids and form directed non-covalent interactions with nucleophilic residues (e.g., carbonyl oxygens) in protein binding pockets.[1]

  • Metabolic Blockade: Strategic fluorination (e.g., 2,6-difluoro substitution) blocks P450-mediated oxidation at metabolically labile sites, significantly extending half-life (

    
    ).[1]
    
  • pKa Modulation: Halogens on the benzamide ring alter the acidity of the amide proton, influencing hydrogen bond donor capability.

Module A: Antimicrobial Activity (FtsZ Inhibition)

The emergence of multi-drug resistant (MDR) Staphylococcus aureus necessitates targets distinct from cell wall synthesis or protein translation. Halogenated benzamides have emerged as potent inhibitors of FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial homolog of tubulin.

Mechanism of Action

FtsZ polymerizes to form the Z-ring at the mid-cell division site.[2][3] Halogenated benzamides, such as PC190723 and its prodrug TXA707 , bind to the interdomain cleft of FtsZ.[1][3]

  • Effect: They stabilize the polymeric state of FtsZ, preventing the dynamic depolymerization required for Z-ring constriction.[2]

  • Phenotype: Bacteria fail to divide, leading to extensive filamentation and eventual lysis.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of halogen positioning on the benzamide ring regarding anti-staphylococcal activity.

Compound ClassR-Group SubstitutionMIC (

g/mL) vs MRSA
Metabolic StabilityMechanistic Note
3-Methoxybenzamide None (H)>64LowWeak affinity for FtsZ cleft.
PC190723 Analog 2,6-Difluoro0.5 - 1.0HighFluorines block metabolic attack; steric fit optimized.[1]
Monosubstituted 3-Chloro4 - 8ModerateCl provides lipophilicity but lacks steric lock of di-substitution.
TXA707 3-CF

(Trifluoromethyl)
0.25 - 0.5Very HighCF

enhances lipophilicity and sigma-hole interactions.

Module B: Anticancer Activity (HDAC Inhibition)

Benzamides are a validated class of Histone Deacetylase (HDAC) inhibitors, with Entinostat (MS-275) and Mocetinostat (MGCD0103) being prime examples.[1][4] Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, benzamides often show selectivity for Class I HDACs (HDAC 1, 2, 3) .[1]

Mechanism of Action

The benzamide moiety acts as a Zinc-Binding Group (ZBG).

  • Chelation: The ortho-amino anilide moiety (often present in these derivatives) coordinates the Zn

    
     ion at the bottom of the HDAC catalytic pocket.
    
  • The Cap: The halogenated phenyl ring acts as the "cap," interacting with the rim of the binding pocket.

  • Selectivity: The internal cavity of Class I HDACs accommodates the benzamide scaffold more tightly than Class II, driven by the rigidity of the phenyl linker.

Experimental Protocols (Self-Validating Systems)

Protocol A: General Synthesis of Halogenated Benzamides

Objective: To couple a halogenated benzoic acid with an amine to generate the benzamide core.

Reagents:

  • Halogenated Benzoic Acid (1.0 equiv)

  • Amine derivative (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • DMF (Anhydrous)[1]

Workflow:

  • Activation: Dissolve Halogenated Benzoic Acid in DMF under N

    
     atmosphere. Add DIPEA and stir for 10 min.
    
  • Coupling: Add HATU. Stir for 15 min to form the activated ester (visualize color change to yellow/orange).

  • Addition: Dropwise add the Amine derivative.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO

    
     (remove unreacted acid), and brine.
    
  • Validation:

    
    H NMR must show the appearance of the amide NH doublet (approx. 8.0–9.0 ppm).
    
Protocol B: FtsZ-Dependent Bacterial Filamentation Assay

Objective: To visually confirm that the mechanism of cell death is FtsZ inhibition (filamentation) rather than lysis (membrane disruption).

  • Culture: Grow S. aureus (ATCC 29213) to exponential phase (OD

    
     ~ 0.3).
    
  • Treatment: Incubate aliquots with the halogenated benzamide at 0.5x, 1x, and 2x MIC for 4 hours.

    • Control: 1% DMSO (Vehicle).

    • Positive Control:[1][5] PC190723 (1

      
      g/mL).
      
  • Staining: Pellet cells (3000 x g, 5 min). Resuspend in PBS containing FM 4-64 (membrane stain) and DAPI (DNA stain).

  • Microscopy: Visualize using Phase Contrast and Fluorescence microscopy (100x oil immersion).

  • Validation Criteria: Treated cells must exhibit lengths >5x that of vehicle control cells, with multiple segregated nucleoids (DAPI) but no septa.

Visualizing the Pathways

The following diagram illustrates the dual mechanistic pathways of halogenated benzamides in bacterial and mammalian systems.

Benzamide_Activity Benzamide Halogenated Benzamide Scaffold FtsZ Bacterial FtsZ (Tubulin Homolog) Benzamide->FtsZ  Hydrophobic/Sigma-hole  Interaction   HDAC Human HDAC (Class I Isoforms) Benzamide->HDAC  Cap Group &  Linker Binding   Polymerization Stabilizes Polymerization (Prevents Z-ring Constriction) FtsZ->Polymerization Chelation Zn2+ Chelation (Active Site Blockade) HDAC->Chelation Filamentation Cell Filamentation & Lysis Polymerization->Filamentation Epigenetic Histone Hyperacetylation (p21 Induction / Apoptosis) Chelation->Epigenetic

Caption: Dual mechanistic pathways of halogenated benzamides targeting bacterial division (FtsZ) and cancer epigenetics (HDAC).

References

  • Design, Synthesis, and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides. Journal of Medicinal Chemistry. (2010).[6]

  • Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity. Antimicrobial Agents and Chemotherapy. (2023).[3][7]

  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. International Journal of Cancer.[8] (2007).[8][9]

  • Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen. Journal of the American Chemical Society. (2018).

  • Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. Pharmacological Reviews. (2023).[3][7]

Sources

An In-Depth Technical Guide to the GHS Hazard Classification of 2-Amino-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety in Research and Development

In the fast-paced environment of pharmaceutical research and drug development, a comprehensive understanding of the hazard profile of every chemical intermediate and active pharmaceutical ingredient is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory safety. This guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling for 2-Amino-3-chlorobenzamide (CAS No: 18343-44-7), a compound of interest in medicinal chemistry and organic synthesis. As your Senior Application Scientist, my objective is to move beyond a simple recitation of hazard statements and delve into the causality and scientific principles that underpin each classification. This document is structured to provide not only the critical safety information but also the field-proven insights necessary to handle this compound responsibly and to design experimental protocols that are inherently self-validating in their safety measures.

Executive Summary of GHS Classification

This compound is classified under the GHS with a "Warning" signal word, indicating a moderate level of hazard. The classification, as aggregated from notifications to the European Chemicals Agency (ECHA) C&L Inventory, points to four primary areas of concern: acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] This guide will systematically deconstruct each of these classifications, providing a technical foundation for their interpretation and the implementation of appropriate safety protocols.

Table 1: GHS Hazard Classification Summary for this compound[1]
Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single ExposureCategory 3WarningH335: May cause respiratory irritation

Deconstruction of Hazard Classifications: From Statement to Scientific Basis

The GHS classifications are not arbitrary; they are the outcome of rigorous, standardized testing methodologies. Understanding the basis of these classifications is paramount for a nuanced risk assessment.

Acute Oral Toxicity: Category 4 (H302: Harmful if swallowed)

The classification of "Harmful if swallowed" places this compound in Category 4 for acute oral toxicity. This indicates that a single oral dose of the substance is likely to cause adverse health effects.

Causality and Experimental Basis: This classification is typically derived from acute oral toxicity studies in animal models, most commonly rats, following established protocols such as the OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure). The GHS criteria for Category 4 for oral toxicity correspond to an estimated LD50 (the dose lethal to 50% of the test population) in the range of 300 to 2000 mg/kg body weight. While the specific LD50 value for this compound is not publicly available in the searched resources, its classification indicates that its toxicity falls within this range.

Field-Proven Insights: For laboratory personnel, this classification necessitates stringent measures to prevent ingestion. This includes prohibiting eating, drinking, and smoking in laboratory areas, and the mandatory use of personal protective equipment (PPE) that prevents hand-to-mouth contamination, such as gloves that are promptly removed and disposed of after handling the substance. In the event of accidental ingestion, immediate medical attention is critical.

Caption: Logical pathway from oral exposure to GHS classification.

Skin Irritation: Category 2 (H315: Causes skin irritation)

The "Causes skin irritation" classification indicates that direct contact with this compound can lead to reversible inflammatory reactions on the skin.

Causality and Experimental Basis: This hazard is determined through in vivo or in vitro testing. The standard in vivo method is the OECD Test Guideline 404 for acute dermal irritation/corrosion, typically using rabbits. In this test, the substance is applied to the skin, and the resulting erythema (redness) and edema (swelling) are scored over a period of time. A GHS Category 2 classification is assigned when the substance produces a mean score of ≥ 2.3 and < 4.0 for erythema or edema in at least 2 of 3 tested animals, or if inflammation persists to the end of the observation period. In vitro methods, such as those using reconstructed human epidermis models (OECD TG 439), are increasingly used and measure cell viability after exposure. A reduction in viability below a certain threshold indicates irritation potential.

Field-Proven Insights: This classification underscores the importance of preventing skin contact. The use of appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length trousers is mandatory. An emergency eyewash and shower should be readily accessible. Any contaminated clothing should be removed immediately, and the affected skin area should be washed thoroughly with soap and water.

Caption: Logical pathway from dermal contact to GHS classification.

Serious Eye Irritation: Category 2A (H319: Causes serious eye irritation)

The classification "Causes serious eye irritation" is a significant warning for researchers, as it implies that contact with the eyes can lead to substantial, though reversible, damage.

Causality and Experimental Basis: The basis for this classification is typically the OECD Test Guideline 405 for acute eye irritation/corrosion, historically conducted in rabbits. The substance is instilled into the eye, and the effects on the cornea, iris, and conjunctiva are scored. A Category 2A classification is warranted when a substance produces, in at least 2 of 3 animals, a positive response of corneal opacity, iritis, conjunctival redness, or chemosis (swelling) that is fully reversible within a 21-day observation period.

Field-Proven Insights: This hazard necessitates the stringent use of eye protection. Standard safety glasses are insufficient; chemical splash goggles are required when handling this substance. In the event of eye contact, immediate and prolonged irrigation with water for at least 15 minutes is crucial, while holding the eyelids open. Prompt medical attention is essential.

Caption: Logical pathway from eye contact to GHS classification.

Specific Target Organ Toxicity — Single Exposure: Category 3 (H335: May cause respiratory irritation)

The classification "May cause respiratory irritation" indicates that inhalation of the dust or aerosol of this compound can lead to localized, reversible irritation of the respiratory tract.

Causality and Experimental Basis: This classification is often based on human experience (e.g., from occupational exposure) or on data from animal studies that show signs of respiratory tract irritation. According to GHS criteria, Category 3 for STOT-SE is for transient target organ effects, which for respiratory irritation includes symptoms like coughing, sneezing, and shortness of breath.

Field-Proven Insights: This hazard mandates that the substance be handled in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required. If there is a risk of significant inhalation exposure, appropriate respiratory protection (e.g., a NIOSH-approved respirator) should be used. In case of inhalation and subsequent respiratory irritation, the individual should be moved to fresh air and monitored. Medical attention should be sought if symptoms persist.

Caption: Logical pathway from inhalation to GHS classification.

Experimental Protocols: A Framework for Safe Handling and Hazard Assessment

The following are generalized protocols that form the basis for the GHS classifications discussed. These are provided for informational purposes to illustrate the scientific rigor behind the hazard assessment.

Protocol Outline: Acute Oral Toxicity (Adapted from OECD TG 423)
  • Animal Model: Typically, young adult female rats are used.

  • Dose Administration: The substance is administered by gavage in a single dose. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).

  • Stepwise Procedure: A group of three animals is used in each step. The outcome of each step (mortality or survival) determines the next step:

    • If mortality occurs, the test is repeated at a lower dose level.

    • If no mortality occurs, the test is repeated at a higher dose level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Classification: The classification is determined by the dose level at which mortality is observed. For Category 4, this would typically involve mortality at the 2000 mg/kg level.

Protocol Outline: In Vitro Skin Irritation (Adapted from OECD TG 439)
  • Test System: A reconstructed human epidermis model is used.

  • Application: A small amount of the test substance is applied topically to the surface of the tissue.

  • Exposure and Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes) and then incubated for a further period (e.g., 42 hours).

  • Viability Assessment: The viability of the tissue is determined using a colorimetric assay (e.g., MTT assay).

  • Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (Category 2).

Comprehensive Precautionary Measures and Risk Mitigation

A thorough understanding of the hazards of this compound allows for the implementation of a multi-layered safety strategy.

Table 2: Summary of Precautionary Statements (P-Statements)[1]
TypeP-Statement CodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P317IF SWALLOWED: Get medical help.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P319Get medical help if you feel unwell.
P332 + P317If skin irritation occurs: Get medical help.
P337 + P317If eye irritation persists: Get medical help.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Conclusion: Fostering a Culture of Safety Through Scientific Understanding

The GHS classification of this compound as "Warning" with specific hazards related to oral toxicity, skin and eye irritation, and respiratory irritation provides a clear framework for its safe handling. By understanding the scientific basis for these classifications, rooted in standardized toxicological testing, researchers and drug development professionals can move beyond mere compliance and cultivate a proactive culture of safety. This in-depth knowledge empowers the user to not only implement the necessary precautions but also to critically evaluate the risks associated with new and existing chemical entities in their research endeavors.

References

  • PubChem Compound Summary for CID 14100428, this compound. National Center for Biotechnology Information. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ninth revised edition. United Nations, 2021. [Link]

  • OECD Guideline for the Testing of Chemicals, Section 4, Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. Organisation for Economic Co-operation and Development, 2002. [Link]

  • OECD Guideline for the Testing of Chemicals, Section 4, Test No. 404: Acute Dermal Irritation/Corrosion. Organisation for Economic Co-operation and Development, 2015. [Link]

  • OECD Guideline for the Testing of Chemicals, Section 4, Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Organisation for Economic Co-operation and Development, 2021. [Link]

  • OECD Guideline for the Testing of Chemicals, Section 4, Test No. 405: Acute Eye Irritation/Corrosion. Organisation for Economic Co-operation and Development, 2017. [Link]

  • Guidance on the Application of the CLP Criteria. European Chemicals Agency (ECHA), 2017. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-Amino-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-purity synthesis protocol for 2-Amino-3-chlorobenzamide (also known as 3-chloroanthranilamide), a critical intermediate in the development of PARP inhibitors (e.g., Veliparib) and other heterocyclic pharmaceutical agents.

Executive Summary & Strategic Rationale

The synthesis of this compound presents a specific regiochemical challenge due to the steric hindrance imposed by the ortho-chloro substituent and the potential for competing aniline reactivity. While direct amidation of methyl esters is possible, it often requires harsh conditions (high pressure/temperature) that degrade the impurity profile.

This protocol utilizes the Isatoic Anhydride Pathway .[1] This strategy is selected for three reasons:

  • Chemo-selectivity: It activates the carboxylic acid specifically while "protecting" the amine within the cyclic urethane moiety.

  • Mild Conditions: The subsequent ring-opening with ammonia occurs rapidly at room temperature, preserving sensitive functionalities.

  • Purification Efficiency: The intermediate and final product typically precipitate from the reaction medium, minimizing the need for chromatography.

Reaction Scheme & Mechanism

The synthesis proceeds in two distinct stages:

  • Cyclization: Conversion of 2-amino-3-chlorobenzoic acid to 8-chloro-1H-benzo[d][1,3]oxazine-2,4-dione (8-Chloroisatoic Anhydride) using Triphosgene.

  • Ammonolysis: Nucleophilic attack by ammonia to open the anhydride ring, releasing CO₂ and yielding the target benzamide.

SynthesisPath SM 2-Amino-3-chlorobenzoic Acid (Starting Material) Intermediate 8-Chloroisatoic Anhydride (Activated Cyclic Intermediate) SM->Intermediate Cyclization Reagent1 Triphosgene / THF Reflux Reagent1->Intermediate Product This compound (Target) Intermediate->Product Ring Opening Byproduct CO2 (Gas) Intermediate->Byproduct -CO2 Reagent2 NH4OH (aq) / DMF Room Temp Reagent2->Product

Caption: Two-step synthesis pathway via the activated isatoic anhydride intermediate.

Safety & Compliance (Critical)

  • Triphosgene: A solid substitute for phosgene. It decomposes to phosgene upon heating or contact with nucleophiles. MUST be handled in a well-ventilated fume hood.

  • Ammonia: Causes severe skin burns and eye damage. Use in a closed system or well-ventilated area.[2]

  • Waste Disposal: Quench all triphosgene residues with methanol/water before disposal.

Experimental Protocol

Phase 1: Synthesis of 8-Chloroisatoic Anhydride

Materials:

  • 2-Amino-3-chlorobenzoic acid (10.0 g, 58.3 mmol)

  • Triphosgene (6.0 g, 20.2 mmol) [0.35 eq]

  • Tetrahydrofuran (THF), anhydrous (100 mL)

  • Equipment: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Nitrogen line.

Procedure:

  • Setup: Charge the RBF with 2-Amino-3-chlorobenzoic acid and anhydrous THF. Stir to form a suspension.

  • Addition: Add Triphosgene in a single portion at room temperature. (Note: The reaction is endothermic initially).

  • Reaction: Heat the mixture to gentle reflux (approx. 66°C).

    • Observation: The suspension will thin as the acid reacts, followed by the formation of a new precipitate (the anhydride). HCl gas is evolved; vent through a scrubber (NaOH solution).

  • Completion: Reflux for 3–4 hours. Monitor by TLC (fades starting material spot).

  • Isolation: Cool the mixture to 0–5°C in an ice bath.

  • Filtration: Filter the solid precipitate under vacuum. Wash the cake with cold THF (2 x 10 mL) to remove unreacted triphosgene.

  • Drying: Dry the solid in a vacuum oven at 40°C.

    • Yield Expectation: 9.5 – 10.5 g (80–90%).

    • Appearance: Off-white to beige solid.

Phase 2: Ammonolysis to this compound

Materials:

  • 8-Chloroisatoic Anhydride (from Phase 1) (10.0 g, 50.6 mmol)

  • Ammonium Hydroxide (28-30% NH₃ aq) (30 mL, excess)

  • Dimethylformamide (DMF) (50 mL) or Ethanol (80 mL)

  • Equipment: 250 mL Beaker or Erlenmeyer flask, Magnetic Stirrer.

Procedure:

  • Dissolution: Dissolve/suspend the 8-Chloroisatoic Anhydride in DMF (or Ethanol) at room temperature.

  • Ammonolysis: Slowly add the Ammonium Hydroxide solution while stirring.

    • Mechanism:[2][3] CO₂ evolution will be observed as effervescence.

  • Reaction: Stir at room temperature for 2 hours.

    • Checkpoint: The reaction mixture should become clear (if DMF is used) and then precipitate the benzamide product upon saturation or water addition.

  • Precipitation: Pour the reaction mixture into 200 mL of ice-cold water. Stir vigorously for 15 minutes to maximize precipitation.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with water (3 x 50 mL) to remove residual DMF and ammonia.

  • Purification (Optional): Recrystallize from Ethanol/Water (1:1) if high purity (>99%) is required.

  • Drying: Dry at 50°C under vacuum.

Quantitative Data Summary

ParameterSpecification / ResultNotes
Theoretical Yield ~8.6 g (from 10g anhydride)Based on MW 170.59
Typical Yield 85% - 92%High efficiency step
Appearance White to off-white crystalline solid
Melting Point 171 - 173°CDistinctive sharp MP
1H NMR (DMSO-d6) δ 7.6 (d, 1H), 7.4 (d, 1H), 6.6 (t, 1H)Characteristic aromatic pattern
Mass Spec (ESI) [M+H]+ = 171.0/173.0Chlorine isotope pattern (3:[4]1)

Troubleshooting & Optimization

  • Issue: Low Yield in Phase 1.

    • Cause: Wet solvent.[5] Triphosgene is sensitive to moisture.

    • Fix: Ensure THF is anhydrous.

  • Issue: Product Coloration (Brown/Pink).

    • Cause: Oxidation of the aniline moiety.

    • Fix: Perform reactions under Nitrogen atmosphere. Add a pinch of sodium metabisulfite during the water precipitation step in Phase 2.

  • Alternative Reagent: If Triphosgene is restricted, Carbonyldiimidazole (CDI) can be used in Phase 1 (1.1 eq in THF, reflux), though purification may require more washing to remove imidazole.

References

  • Synthesis of Anthranilamides via Isatoic Anhydride : Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.

  • Safety Data Sheet (this compound) : PubChem Laboratory Chemical Safety Summary (LCSS).[4]

  • Industrial Preparation of Anthranilamides : Patent US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid (and derivatives).

  • Medicinal Chemistry Application (PARP Inhibitors) : Penning, T. D., et al. (2009). Discovery of the PARP Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888).Journal of Medicinal Chemistry, 52(2), 514–523.

Sources

Carbodiimide-Mediated Coupling for the Synthesis of 2-Amino-3-chlorobenzamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The amide bond is a fundamental linkage in a vast array of biologically active molecules, including peptides, natural products, and a significant number of commercial pharmaceuticals.[1] Consequently, the development of efficient and reliable methods for amide bond formation is a cornerstone of modern organic and medicinal chemistry. Among the most widely utilized strategies is the carbodiimide-mediated coupling of a carboxylic acid and an amine.[1] This application note provides a comprehensive technical guide for the synthesis of 2-amino-3-chlorobenzamide, a valuable building block in the preparation of pharmaceuticals and plant growth regulators, from 2-amino-3-chlorobenzoic acid using a carbodiimide-mediated approach.[2]

This document is intended for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the reaction, provides a detailed, field-proven experimental protocol, and offers insights into the critical parameters for successful synthesis.

The Mechanism of Carbodiimide-Mediated Amide Formation

Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the condensation of a carboxylic acid and an amine by activating the carboxyl group, making it susceptible to nucleophilic attack.[3][4] The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process that often requires high temperatures, which can be incompatible with sensitive functional groups.[5] Carbodiimides circumvent this kinetic barrier by converting the hydroxyl group of the carboxylic acid into a better leaving group.[3]

The reaction proceeds through several key steps:

  • Activation of the Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][6] This intermediate is unstable and prone to rearrangement.

  • Role of Additives: To mitigate side reactions, such as the formation of a stable N-acylurea byproduct, and to suppress potential racemization in chiral carboxylic acids, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[7] HOBt rapidly intercepts the O-acylisourea intermediate to form a more stable HOBt-ester.[7] This active ester is less reactive than the O-acylisourea but is sufficiently electrophilic to react with the amine.

  • Nucleophilic Attack and Amide Formation: The amine nucleophile then attacks the carbonyl carbon of the active ester, forming the desired amide bond and regenerating HOBt.[7] In the synthesis of this compound, the amine nucleophile is ammonia, which can be generated in situ from an ammonium salt, such as ammonium chloride, in the presence of a non-nucleophilic base.

Carbodiimide Coupling Mechanism cluster_activation Activation cluster_stabilization Stabilization & Prevention of Side Reactions cluster_coupling Coupling Carboxylic_Acid 2-Amino-3-chlorobenzoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Amide_Product This compound HOBt_Ester->Amide_Product + Ammonia Ammonia Ammonia (from NH4Cl + Base) Ammonia->Amide_Product

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 2-amino-3-chlorobenzoic acid using EDC and HOBt, with ammonium chloride as the ammonia source.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
2-Amino-3-chlorobenzoic acidC₇H₆ClNO₂171.58189-193N/AIrritant, Air & Light Sensitive
EDC·HClC₈H₁₇N₃·HCl191.70111-114 (dec.)N/AIrritant
HOBt (anhydrous)C₆H₅N₃O135.13155-158N/AExplosive hazard when dry
Ammonium Chloride (NH₄Cl)NH₄Cl53.49338 (subl.)N/AHarmful if swallowed
Diisopropylethylamine (DIPEA)C₈H₁₉N129.24-46127Flammable, Corrosive, Toxic
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-61153Reproductive toxicity, Irritant
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-83.677.1Flammable, Irritant
Saturated aq. NaHCO₃NaHCO₃84.01N/AN/ANon-hazardous
BrineNaCl58.44N/AN/ANon-hazardous
Anhydrous MgSO₄MgSO₄120.37N/AN/ANon-hazardous
Procedure

Experimental Workflow Start Start Dissolve_Reagents 1. Dissolve 2-amino-3-chlorobenzoic acid, NH4Cl, and HOBt in DMF. Start->Dissolve_Reagents Cool_Mixture 2. Cool the reaction mixture to 0 °C. Dissolve_Reagents->Cool_Mixture Add_DIPEA 3. Add DIPEA to the mixture. Cool_Mixture->Add_DIPEA Add_EDC 4. Add EDC·HCl portion-wise. Add_DIPEA->Add_EDC Warm_to_RT 5. Allow the reaction to warm to room temperature and stir for 12-16 hours. Add_EDC->Warm_to_RT Quench_Reaction 6. Quench with water and extract with EtOAc. Warm_to_RT->Quench_Reaction Aqueous_Wash 7. Wash organic layer with saturated aq. NaHCO3 and brine. Quench_Reaction->Aqueous_Wash Dry_and_Filter 8. Dry over anhydrous MgSO4, filter, and concentrate. Aqueous_Wash->Dry_and_Filter Purify 9. Purify the crude product by column chromatography or recrystallization. Dry_and_Filter->Purify End End Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-chlorobenzoic acid (1.0 equiv), ammonium chloride (1.2 equiv), and HOBt (1.1 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the carboxylic acid. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Base Addition: Slowly add diisopropylethylamine (DIPEA) (2.5 equiv) to the reaction mixture. Stir for 10 minutes at 0 °C.

  • EDC Addition: Add EDC·HCl (1.2 equiv) to the reaction mixture portion-wise over 5-10 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition of EDC·HCl is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of DMF) and brine (2 x volume of DMF). The aqueous washes are crucial for removing the water-soluble urea byproduct of EDC and any unreacted HOBt.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Stoichiometry Table
ReagentEquivalents
2-Amino-3-chlorobenzoic acid1.0
Ammonium Chloride (NH₄Cl)1.2
EDC·HCl1.2
HOBt1.1
DIPEA2.5

Causality Behind Experimental Choices

  • Choice of EDC and HOBt: EDC is selected for its high coupling efficiency and the water-solubility of its urea byproduct, which simplifies purification.[4] HOBt is included to minimize side reactions and potentially enhance the reaction rate by forming a more stable active ester intermediate.[7]

  • Use of Ammonium Chloride and DIPEA: Ammonium chloride serves as a stable and easy-to-handle source of ammonia. The non-nucleophilic base, DIPEA, is required to deprotonate the ammonium ion in situ to generate the free ammonia nucleophile necessary for the coupling reaction. An excess of the base is used to ensure complete deprotonation and to neutralize the HCl salt of EDC and any acidic byproducts.

  • Solvent Selection: Anhydrous DMF is a common solvent for coupling reactions due to its ability to dissolve a wide range of organic molecules and its high boiling point, which allows for a broad temperature range.

  • Temperature Control: The initial cooling to 0 °C during the addition of the base and coupling agent is critical to control the exothermic reaction and to minimize potential side reactions of the highly reactive intermediates.

  • Aqueous Workup: The specific washing steps with sodium bicarbonate and brine are designed to remove acidic components (like unreacted starting material and HOBt) and water-soluble byproducts (like the urea from EDC and excess salts), respectively.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • EDC·HCl and HOBt: These are irritants and should be handled with care. HOBt can be explosive when completely dry and should be handled with appropriate precautions.

    • DIPEA: This is a corrosive and flammable liquid with a strong odor. Avoid inhalation and contact with skin and eyes.

    • DMF: DMF is a suspected teratogen and should be handled with extreme caution. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via carbodiimide-mediated coupling. By understanding the underlying mechanism and the specific roles of each reagent, researchers can effectively troubleshoot and optimize this important transformation. The provided step-by-step protocol, coupled with the rationale for the experimental design and necessary safety precautions, serves as a valuable resource for scientists engaged in pharmaceutical and chemical synthesis.

References

  • Subramanyam, V., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(4), 151403. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (2025). Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Slootstra, J. W., et al. (1995). A novel carbodiimide coupling method for synthetic peptides. Enhanced anti-peptide antibody responses. Journal of Immunological Methods, 183(1), 101-109. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Lynam, D. A., et al. (2013). pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research, 52(47), 16631-16637. Available at: [Link]

  • Amide Synthesis Mastery. (n.d.). Your Guide to EDC HCl Coupling. Retrieved from [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Available at: [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
  • MDPI. (2023). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-3-chlorobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-chlorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Here, we will delve into common synthetic challenges, provide detailed troubleshooting guides, and offer step-by-step protocols based on established chemical principles and field-proven insights.

Section 1: Understanding the Synthesis - Key Challenges and Considerations

The synthesis of this compound typically proceeds through a two-step process: the formation of 2-amino-3-chlorobenzoic acid, followed by its amidation. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity of the final product.

Common Synthetic Pathways to 2-Amino-3-chlorobenzoic Acid:

  • From 2,3-Dichlorobenzoic Acid: This method involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms is displaced by an amino group. Achieving high yields and selectivity can be challenging, often requiring high temperatures and pressures, as well as a copper catalyst.[1]

  • From 2-Aminobenzoic Acid (Anthranilic Acid): Direct chlorination of anthranilic acid can be a viable route. However, controlling the regioselectivity to obtain the desired 3-chloro isomer over other isomers is a primary concern.

  • From 3-Chloro-2-nitrobenzoic Acid: This route involves the reduction of the nitro group to an amine. The reduction step is typically high-yielding, but the synthesis of the starting material can be complex.[2]

The Critical Amidation Step:

The conversion of 2-amino-3-chlorobenzoic acid to this compound is the final and often most challenging step. The presence of the amino group on the aromatic ring introduces the possibility of side reactions, and the inherent zwitterionic nature of the starting material can lead to solubility issues.[3]

Section 2: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Frequently Asked Questions (FAQs) - Synthesis of 2-Amino-3-chlorobenzoic Acid

Q1: My yield of 2-amino-3-chlorobenzoic acid from 2,3-dichlorobenzoic acid is consistently low. What are the likely causes?

A1: Low yields in this nucleophilic substitution reaction are often attributed to several factors:

  • Insufficient Catalyst Activity: Copper-catalyzed aminations are sensitive to the oxidation state and form of the copper. Ensure your copper catalyst (e.g., CuCl, Cu₂O) is fresh and has not been deactivated by exposure to air or moisture.

  • Suboptimal Reaction Conditions: The temperature and pressure are critical. The reaction typically requires temperatures in the range of 150-220 °C and elevated pressure to proceed efficiently.[1] Ensure your reaction vessel is properly sealed and can withstand the required conditions.

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the reaction time or temperature incrementally.

  • Side Reactions: At high temperatures, decarboxylation of the starting material or product can occur. Additionally, the formation of diarylamines is a possibility.

Q2: I'm observing the formation of multiple isomers during the chlorination of 2-aminobenzoic acid. How can I improve the regioselectivity for the 3-chloro product?

A2: Controlling regioselectivity in electrophilic aromatic substitution reactions of substituted anilines can be challenging. Here are some strategies:

  • Choice of Chlorinating Agent: The choice of chlorinating agent can influence the isomer distribution. Milder chlorinating agents, such as N-chlorosuccinimide (NCS), may offer better selectivity compared to harsher reagents like chlorine gas.

  • Reaction Conditions: Temperature and solvent can play a significant role. Running the reaction at lower temperatures may favor the formation of the thermodynamically more stable product.

  • Protecting Group Strategy: Temporarily protecting the amino group can alter its directing effect and improve the desired regioselectivity. However, this adds extra steps to the synthesis (protection and deprotection).

Frequently Asked Questions (FAQs) - Amidation of 2-Amino-3-chlorobenzoic Acid

Q3: My amidation reaction of 2-amino-3-chlorobenzoic acid is not proceeding to completion, resulting in a low yield of this compound. What should I investigate?

A3: Incomplete amidation is a common issue. Consider the following:

  • Inadequate Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine (in this case, ammonia or an ammonia source) is generally very slow. The carboxylic acid must be activated. The choice of activating agent is crucial.

  • Solubility Issues: 2-amino-3-chlorobenzoic acid has poor solubility in many common organic solvents due to its zwitterionic character.[3] This can hinder the reaction. Using a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can improve solubility.

  • Reaction with the Aromatic Amino Group: The activating agent can potentially react with the nucleophilic 2-amino group, leading to unwanted side products and consumption of the reagent.

  • Hydrolysis of the Activated Intermediate: If any water is present in the reaction mixture, the activated carboxylic acid intermediate can hydrolyze back to the starting material. Ensure all reagents and solvents are anhydrous.

Q4: I am observing a significant amount of an insoluble white precipitate in my reaction mixture when using a carbodiimide coupling agent like DCC or EDC. What is this, and how can I deal with it?

A4: The insoluble white precipitate is likely the corresponding N,N'-dicyclohexylurea (DCU) or N-ethyl-N'-(3-dimethylaminopropyl)urea, which are byproducts of the carbodiimide activation.

  • Filtration: In most cases, this urea byproduct can be removed by filtration at the end of the reaction.

  • Choice of Carbodiimide: If the urea byproduct is causing significant issues with stirring or product isolation, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.

Q5: My final product, this compound, is difficult to purify. What are the common impurities and how can I remove them?

A5: Common impurities can include unreacted 2-amino-3-chlorobenzoic acid, the urea byproduct from carbodiimide coupling agents, and potential side products from the reaction of the amino group.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system should be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities based on their different polarities.

  • Acid-Base Extraction: Unreacted 2-amino-3-chlorobenzoic acid can be removed by washing the organic solution of the product with a dilute aqueous base (e.g., sodium bicarbonate solution). The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral amide product remains in the organic layer.

Section 3: Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Synthesis of 2-Amino-3-chlorobenzoic Acid from 2,3-Dichlorobenzoic Acid

This protocol is adapted from a patented industrial process and should be performed with appropriate safety precautions in a well-ventilated fume hood.[1]

Materials:

  • 2,3-Dichlorobenzoic acid

  • Aqueous Ammonia (25-30%)

  • Copper(I) chloride (CuCl)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve 2,3-dichlorobenzoic acid (1 equivalent) and sodium hydroxide (1 equivalent) in water.

  • Add a catalytic amount of copper(I) chloride (e.g., 0.05 equivalents).

  • Seal the reactor and add aqueous ammonia (10-20 equivalents).

  • Heat the reactor to 160-180 °C and maintain this temperature for 4-6 hours. The pressure will increase significantly.

  • After the reaction is complete (monitored by TLC or HPLC), cool the reactor to room temperature.

  • Carefully vent the excess ammonia.

  • Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The product, 2-amino-3-chlorobenzoic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Synthesis of this compound via the Acid Chloride Method

This method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate. This reaction should be performed under anhydrous conditions.

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous Ammonia (concentrated)

  • Ice bath

Procedure:

Step 1: Formation of the Acid Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂), suspend 2-amino-3-chlorobenzoic acid (1 equivalent) in anhydrous DCM or THF.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 equivalents) or oxalyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

Step 2: Amidation

  • Dissolve the crude acid chloride in anhydrous DCM or THF and cool the solution in an ice bath.

  • Slowly add concentrated aqueous ammonia (excess) to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of this compound using a Carbodiimide Coupling Agent

This method avoids the use of harsh reagents like thionyl chloride and is generally milder.

Materials:

  • 2-Amino-3-chlorobenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ammonia source (e.g., ammonium chloride and a non-nucleophilic base like triethylamine or diisopropylethylamine)

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-chlorobenzoic acid (1 equivalent), HOBt (1.1 equivalents), and the ammonia source (e.g., ammonium chloride, 1.2 equivalents) in anhydrous DMF.

  • Cool the mixture in an ice bath.

  • Add the non-nucleophilic base (1.5 equivalents) to the mixture.

  • In a separate flask, dissolve EDC (1.2 equivalents) or DCC (1.2 equivalents) in anhydrous DMF.

  • Slowly add the carbodiimide solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • If using DCC, filter off the precipitated DCU.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Section 4: Data Presentation and Visualization

Table 1: Comparison of Amidation Methods
MethodActivating AgentTypical SolventTemperatureKey AdvantagesKey Disadvantages
Acid Chloride Thionyl Chloride or Oxalyl ChlorideDCM, THFRefluxHigh reactivity, relatively inexpensiveHarsh conditions, potential for side reactions with the amino group
Carbodiimide Coupling EDC, DCCDMF, DCM0 °C to RTMilder conditions, good yieldsFormation of urea byproducts, potential for racemization
Mixed Anhydride Alkyl ChloroformateTHF, Dioxane-15 °C to RTGood for sterically hindered substratesRequires low temperatures, potential for side reactions
Diagrams

Workflow for the Synthesis of this compound via the Acid Chloride Method

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Purification A 2-Amino-3-chlorobenzoic Acid B Thionyl Chloride (SOCl₂) in DCM/THF A->B Reflux C 2-Amino-3-chlorobenzoyl chloride B->C D Aqueous Ammonia C->D 0 °C to RT E Crude this compound D->E F Recrystallization or Column Chromatography E->F G Pure this compound F->G

Caption: A typical workflow for the two-step synthesis of this compound.

General Mechanism of Carbodiimide-Mediated Amide Bond Formation

G RCOOH R-COOH (2-Amino-3-chlorobenzoic acid) Carbodiimide R'-N=C=N-R' (e.g., EDC, DCC) RCOOH->Carbodiimide Activation O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carbodiimide->O_Acylisourea Amine R''-NH₂ (Ammonia Source) O_Acylisourea->Amine Nucleophilic Attack Urea R'-NH-CO-NH-R' (Urea Byproduct) O_Acylisourea->Urea Rearrangement Amide R-CONH-R'' (this compound) Amine->Amide

Caption: The activation of a carboxylic acid with a carbodiimide to form a reactive intermediate for amidation.

Section 5: References

  • Process for the preparation of 2-amino-3-chlorobenzoic acid. (n.d.). Google Patents. Retrieved February 1, 2026, from

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. (n.d.). National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Royal Society of Chemistry. Retrieved February 1, 2026, from [Link]

  • Preparation method of 2-amino-5-chlorobenzamide. (n.d.). Google Patents. Retrieved February 1, 2026, from

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (2023, February 22). National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • What are a good methods for reaction of amino acids with thionyl chloride? (2016, September 17). ResearchGate. Retrieved February 1, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF AMIDE DERIVATIVES OF N-PHENYL ANTHRANILIC ACID. (n.d.). International Journal of Advance Research in Science and Engineering. Retrieved February 1, 2026, from [Link]

  • Synthesis of anthranilic acid amide. (n.d.). PrepChem. Retrieved February 1, 2026, from [Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Addition of Anilide and Enamide C-H Bonds to Isocyanates. (n.d.). National Institutes of Health. Retrieved February 1, 2026, from [Link]

Sources

Technical Support Guide: Overcoming Incomplete Reactions in 2-Amino-3-chlorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

2-Amino-3-chlorobenzamide (CAS: 5202-85-7) is a critical pharmacophore, notably serving as a precursor for PARP inhibitors (e.g., Veliparib) and other bioactive heterocycles. Users frequently report "incomplete reactions" or "intractable tars" when attempting to synthesize this molecule.

The Root Cause: The primary failure mode is the misapplication of standard acid chloride protocols to an anthranilic acid derivative. The free amino group at position 2, combined with the steric influence of the chlorine atom at position 3, creates a unique reactivity profile that favors side reactions (polymerization, sulfinylamine formation) over simple amidation.

This guide provides three validated pathways to overcome these bottlenecks, moving from the most robust (Isatoic Anhydride) to the most scalable (Urea Fusion).

Validated Synthetic Pathways

Method A: The "Gold Standard" (Isatoic Anhydride Route)

Recommended for: High purity requirements, gram-to-kilogram scale, avoiding chromatography.

This method circumvents the unstable acid chloride by forming a stable, cyclic intermediate: 8-chloroisatoic anhydride . This intermediate reacts cleanly with ammonia to release


 and the target amide.

Protocol:

  • Cyclization: Suspend 2-amino-3-chlorobenzoic acid (1.0 equiv) in dry THF or Dioxane. Add Triphosgene (0.35 equiv) or CDI (1.1 equiv). Heat to reflux (or 50°C for CDI) until gas evolution ceases and the starting material is consumed (TLC control).

    • Checkpoint: Isolate the 8-chloroisatoic anhydride (precipitate) by filtration. It is stable and can be stored.

  • Ammonolysis: Dissolve/suspend the anhydride in DMF or DMAc. Add aqueous Ammonia (25%, excess) or bubble

    
     gas. Heat to 60-80°C in a sealed vessel.
    
    • Mechanism:[1][2][3][4][5] Nucleophilic attack at the C4 carbonyl opens the ring; decarboxylation at the carbamate follows.

Why it works: The cyclic anhydride protects the amine in situ and activates the acid simultaneously.

Method B: The "Industrial" Approach (Urea Fusion)

Recommended for: Large-scale manufacturing, cost-sensitivity, solvent-free processing.

Direct reaction of the acid with urea at high temperatures.

Protocol:

  • Mix 2-amino-3-chlorobenzoic acid (1.0 equiv) with Urea (3.0 - 5.0 equiv).

  • Heat the melt to 140-160°C .

  • Critical Step: Maintain temperature for 2-4 hours. The mixture will foam (release of

    
     and 
    
    
    
    ).
  • Quench with water; the product precipitates.[6][7]

Why it fails (Incomplete Reaction):

  • Sublimation: Urea sublimes before reaction completion if heated too fast.

  • Solidification: The melt may solidify before conversion is complete. Use a high-boiling solvent (e.g., sulfolane) if mixing is poor.

Method C: Modern Coupling (HATU/EDC)

Recommended for: Milligram scale, rapid library generation.

Protocol:

  • Dissolve acid in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv).

  • Stir for 15 mins to activate.

  • Add

    
     (2-3 equiv) or 
    
    
    
    in dioxane.
  • Stir at RT for 12h.

Visualization of Reaction Logic

The following diagram illustrates the decision process and chemical pathways, highlighting the critical intermediate (8-chloroisatoic anhydride) that solves the "incomplete reaction" issue.

SynthesisPathways Start Starting Material: 2-Amino-3-chlorobenzoic acid Decision Select Method Based on Scale/Purity Start->Decision Route1 Route A: Isatoic Anhydride (High Purity / Robust) Decision->Route1 Best Practice Route2 Route B: Urea Fusion (Industrial / Low Cost) Decision->Route2 Scale Up Route3 Route C: Acid Chloride (SOCl2) (NOT RECOMMENDED) Decision->Route3 Avoid Inter1 Intermediate: 8-Chloroisatoic Anhydride Route1->Inter1 Triphosgene/CDI Inter2 Melt Phase: Urea Complex Route2->Inter2 160°C Melt Inter3 Unstable Intermediate: Sulfinylamine / Polymer Route3->Inter3 Self-reaction Action1 Add NH3 (aq) or Gas Heat 60-80°C Inter1->Action1 Ring Opening Target Target Product: This compound Inter2->Target -CO2, -NH3 Fail Result: Black Tar / Incomplete Rxn Inter3->Fail Action1->Target

Caption: Workflow comparing synthetic routes. Route A (Green) via Isatoic Anhydride is the recommended path to avoid polymerization issues seen in Route C (Red).

Troubleshooting & FAQs

Q1: I used Thionyl Chloride ( ) and the reaction turned into a black tar. What happened?

Diagnosis: You likely experienced self-polymerization . Explanation: The amino group in anthranilic acids is nucleophilic. When you form the acid chloride, one molecule's amine reacts with another molecule's acid chloride, forming a dimer, then a trimer, eventually leading to intractable polymers. Additionally,


 can react with the amine to form sulfinylamines (

). Solution: Discard the batch. Switch to Method A (Isatoic Anhydride) or protect the amine (e.g., with a Boc group) before using

(though deprotection adds steps).
Q2: In the Urea Fusion method, I have 30% unreacted starting material even after 4 hours.

Diagnosis: Inefficient mixing or Urea Sublimation . Explanation: Urea decomposes and sublimes above 132°C. If your vessel is open or the temperature ramp is too slow, you lose the reagent before it reacts. Solution:

  • Use a large excess of urea (5 equiv).

  • Add a high-boiling solvent like Sulfolane or NMP (minimal volume) to maintain a liquid phase.

  • Ensure the internal temperature reaches 150°C rapidly.

Q3: My Isatoic Anhydride ring opening is stalling (Incomplete Reaction).

Diagnosis: Steric Hindrance from the 3-Chloro group. Explanation: The chlorine atom at position 8 of the isatoic anhydride (derived from the 3-position of the acid) sterically shields the carbonyl carbon, making the attack by ammonia slower than in unsubstituted analogs. Solution:

  • Increase Temperature: Run the ammonolysis at 80-90°C in a pressure vessel (autoclave or sealed tube).

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) to act as a nucleophilic catalyst.

  • Solvent: Switch from Ethanol to DMF or DMAc to improve solubility and reaction kinetics.

Comparative Data: Reaction Conditions

ParameterMethod A: Isatoic AnhydrideMethod B: Urea FusionMethod C: HATU Coupling
Reagents Triphosgene/CDI, then

Urea (excess)HATU, DIPEA,

Temperature Reflux (Step 1), 60-80°C (Step 2)150-170°CRoom Temperature
Time 2-4 hours2-5 hours12-24 hours
Yield (Typical) 85-95%60-75%70-85%
Purity (Crude) High (>95%)Low (requires wash)Moderate (byproducts)
Primary Risk Phosgene handling (if used)Incomplete conversionHigh cost of reagents

References

  • Isatoic Anhydride Route: Synthesis of 2-aminobenzamide derivatives from isatoic anhydride.[8][9] (2014).[9][2] International Journal of Molecular Sciences, 15(3), 5117–5128. Link

  • Urea Fusion Protocol: Urea fusion process for the synthesis of 3-phenoxy-1-azetidinecarboxamides. (1993). US Patent 5,183,903. Link

  • CDI Activation: One-pot synthesis of amides from carboxylic acids using CDI. (2009). Organic Syntheses, 86, 220. Link

  • Triphosgene Applications: A decade review of triphosgene and its applications in organic reactions. (2019). Tetrahedron, 75. Link

  • General Benzamide Synthesis: Preparation of 2-amino-3-chlorobenzoic acid and derivatives. (1993). US Patent 5,233,083. Link

Sources

Validation & Comparative

Comparing synthesis routes for chlorinated benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Decision Matrix

Chlorinated benzamides are ubiquitous pharmacophores in medicinal chemistry (e.g., Moclobemide, Indapamide) and agrochemistry. The presence of the chlorine atom presents a unique synthetic duality: it acts as a valuable handle for further functionalization (via cross-coupling) but also deactivates the aromatic ring electronically, influencing the reactivity of the carboxylic acid precursor.

This guide objectively compares three distinct synthetic pathways. Your choice should be dictated by the substrate's complexity, the scale of production, and the tolerance for hazardous reagents.

FeatureRoute A: Acid Chloride Route B: Coupling Agents Route C: Pd-Aminocarbonylation
Primary Mechanism Nucleophilic Acyl SubstitutionActivated Ester FormationMetal-Catalyzed Insertion
Key Reagents

or

HATU, EDC, T3P

, CO source, Ligand
Chlorine Compatibility High (Robust)High (Electronic assistance)Critical (Requires selectivity)
Atom Economy Moderate (Loss of

/HCl)
Low (Large coupling byproducts)High (All atoms incorporated)
Scale Suitability Multigram to KilogramMilligram to GramIndustrial / Flow Chemistry

Detailed Route Analysis

Route A: The Classical Acid Chloride Method (Schotten-Baumann)

Best For: Large-scale synthesis of simple chlorinated benzamides where cost is a primary driver.

Mechanistic Insight: The electron-withdrawing nature of the chlorine substituent on the benzene ring (at para or meta positions) increases the electrophilicity of the carbonyl carbon. This makes the resulting 4-chlorobenzoyl chloride highly reactive toward amines. However, this same electronic effect makes the acid chloride more susceptible to hydrolysis.

  • Pros: Cost-effective; simple purification (often recrystallization); no heavy metals.

  • Cons: Generates corrosive gases (

    
    , 
    
    
    
    ); moisture sensitive; incompatible with acid-labile groups on the amine.
Route B: Direct Amidation via Coupling Agents (HATU/T3P)

Best For: Late-stage functionalization, complex amines, or substrates with acid-sensitive moieties.

Mechanistic Insight: The chlorine substituent lowers the pKa of the benzoic acid (approx. pKa 3.98 for 4-chlorobenzoic acid vs. 4.2 for benzoic acid). This facilitates the initial deprotonation by the organic base (DIPEA/TEA), accelerating the formation of the active ester.

  • Reagent Choice:

    • HATU: Gold standard for difficult couplings but atom-uneconomical and expensive.

    • T3P (Propylphosphonic anhydride): Safer, non-explosive, and provides easy workup (water-soluble byproducts), making it superior for chlorinated substrates at >10g scale.

Route C: Pd-Catalyzed Aminocarbonylation (The "Carbon Monoxide" Route)

Best For: Accessing amides directly from aryl halides, avoiding the carboxylic acid intermediate entirely.

Mechanistic Insight (The Selectivity Challenge): This route is unique because it starts from an aryl halide, not an acid. If your target is a chlorinated benzamide, you typically start with a mixed dihalide (e.g., 1-bromo-4-chlorobenzene).

  • Selectivity Principle: Palladium undergoes oxidative addition into the C-Br bond significantly faster than the C-Cl bond. By carefully selecting the catalyst (

    
    /Xantphos) and temperature (<100°C), you can selectively carbonylate the bromine position while leaving the chlorine atom intact for future manipulation.
    
  • Safety Note: Modern protocols utilize solid CO surrogates like Molybdenum Hexacarbonyl (

    
    ) or two-chamber systems to avoid handling high-pressure CO gas.
    

Visualization of Pathways

Diagram 1: Synthetic Decision Tree & Selectivity Logic

BenzamideSynthesis Start Target: Chlorinated Benzamide Substrate Starting Material Availability? Start->Substrate Acid Chlorinated Benzoic Acid Substrate->Acid Acid Available Halide Mixed Aryl Dihalide (e.g., 1-Br-4-Cl-benzene) Substrate->Halide Halide Only Scale Scale / Sensitivity? Acid->Scale RouteC Route C: Aminocarbonylation (Pd-Cat + CO) Halide->RouteC Direct Conversion RouteA Route A: Acid Chloride (SOCl2) Scale->RouteA >10g, Robust RouteB Route B: Coupling Agent (HATU/T3P) Scale->RouteB <1g, Sensitive Mechanism Mechanism: Selective Oxidative Addition (Pd inserts at C-Br, C-Cl remains) RouteC->Mechanism

Caption: Decision matrix for selecting the optimal synthesis route based on starting material and scale.

Experimental Protocols

Protocol A: High-Yield Synthesis via Thionyl Chloride

Target: 4-Chlorobenzamide from 4-Chlorobenzoic acid

Reagents:

  • 4-Chlorobenzoic acid (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.5 eq)[1]
    
  • Catalytic DMF (2-3 drops)

  • Amine (1.1 eq) or Ammonium Hydroxide (excess for primary amide)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend 4-chlorobenzoic acid in anhydrous DCM.
    
  • Chlorination: Add

    
     dropwise, followed by catalytic DMF. Heat to reflux (40°C) for 2-3 hours. The solution will clarify as the acid chloride forms.[1]
    
    • Critical Checkpoint: Monitor by TLC (convert a mini-aliquot to methyl ester with MeOH to visualize).

  • Evaporation: Remove excess

    
     and solvent under reduced pressure. Do not skip this.  Excess 
    
    
    
    will react violently with the amine and lower yield. Re-dissolve the residue in fresh DCM.
  • Amidation: Cool the amine solution (with 1.5 eq

    
     as scavenger) to 0°C. Add the acid chloride solution dropwise to control the exotherm.
    
  • Workup: Wash with 1M HCl (to remove unreacted amine), then Sat.

    
     (to remove unreacted acid). Dry over 
    
    
    
    and concentrate.
Protocol C: Selective Aminocarbonylation (The "Green" CO Source)

Target: 4-Chlorobenzamide from 1-Bromo-4-chlorobenzene

Reagents:

  • 1-Bromo-4-chlorobenzene (1.0 mmol)

  • Amine (1.5 mmol)

  • 
     (0.5 eq) - Solid CO Source
    
  • 
     (5 mol%)
    
  • Xantphos (5 mol%)

  • 
     (3.0 eq)
    
  • Toluene/Water (biphasic) or 1,4-Dioxane

Step-by-Step:

  • Setup: Use a microwave vial or a pressure tube. Add the aryl halide, amine,

    
    , Xantphos, and base.
    
  • CO Generation: Add

    
     last. Seal the vessel immediately.
    
    • Safety:

      
       releases CO upon heating. Perform in a well-ventilated fume hood.
      
  • Reaction: Heat to 80-90°C for 12 hours.

    • Selectivity Note: Do not exceed 100°C. Higher temperatures may force Pd insertion into the C-Cl bond, leading to de-chlorinated byproducts or polymerization.

  • Workup: Filter the mixture through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine. Concentrate and purify via column chromatography.

Comparative Data: Yield & Efficiency

The following data represents average performance based on the synthesis of N-benzyl-4-chlorobenzamide.

MetricAcid Chloride (Route A)HATU Coupling (Route B)Pd-Carbonylation (Route C)
Isolated Yield 92 - 96%85 - 90%78 - 85%
Reaction Time 4 hours (2 steps)1 - 2 hours12 - 24 hours
E-Factor (Waste) High (Solvent intensive)Very High (Peptide agents)Low (Atom efficient)
Cost per Gram < $0.50> $5.00~ $2.50 (Catalyst cost)
Purity (Crude) High (>95%)Moderate (Urea byproducts)Moderate (Pd residues)

Emerging Technology: Mechanochemistry

Recent advances in Green Chemistry have validated solvent-free mechanochemical synthesis (ball milling) for chlorinated benzamides.

  • Method: Grinding 4-chlorobenzoic acid + amine + EDC (solid) in a stainless steel jar at 30Hz for 60 mins.

  • Advantage: Eliminates DCM/DMF waste; often higher yields than solution phase for sterically hindered amines.

  • Reference: See Ref [4] below.

References

  • Schotten-Baumann Reaction Conditions & Mechanism. Organic Chemistry Portal.[2] [Link][2]

  • Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides. Journal of the American Chemical Society (2018). [Link]

  • Microwave-Promoted Aminocarbonylation of Aryl Halides using Mo(CO)6. Organometallics. [Link]

  • Mechanochemical Synthesis of Primary Amides. Beilstein Journal of Organic Chemistry. [Link]

  • Selective Synthesis of N-Acylnortropane Derivatives via Pd-Catalyzed Aminocarbonylation. Molecules (2021). [Link][3][4]

Sources

Comparative Study of Catalytic Strategies for 2-Amino-3-chlorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3-chlorobenzamide is a critical pharmacophore in the synthesis of PARP inhibitors and anthranilic diamide insecticides. Its production has traditionally relied on stoichiometric reagents (e.g., thionyl chloride, strong mineral acids) that generate significant waste.

This guide evaluates three catalytic methodologies that offer superior selectivity, atom economy, and scalability. We compare the performance of Heterogeneous Ruthenium (Ru) Catalysis for nitrile hydration, Boric Acid Catalysis for direct amidation, and Pd/C Catalytic Transfer Hydrogenation for nitro-reduction.

Quick Comparison Matrix
FeatureMethod A: Ru-Hydration Method B: Boron-Amidation Method C: Pd-Reduction
Primary Catalyst Ru(OH)ₓ/Al₂O₃ (Heterogeneous)Boric Acid / BoronatesPd/C (with Hydrazine)
Starting Material 2-Amino-3-chlorobenzonitrile2-Amino-3-chlorobenzoic acid2-Nitro-3-chlorobenzamide
Reaction Media Water (Aqueous)Solvent-Free / TolueneMethanol / Ethanol
Yield Potential >90%85-92%95-99%
Selectivity Risk Low (High Chemoselectivity)Medium (Thermal Decarboxylation)High (Dehalogenation Risk)
Green Metric Excellent (Water solvent, Reusable)Good (High Atom Economy)Moderate (Solvent waste)

Part 1: Strategic Analysis of Catalytic Routes

Heterogeneous Ruthenium Catalysis (Nitrile Hydration)

The "Green Standard" Route. Hydration of nitriles is the most atom-economic route to amides. Traditional methods use strong bases (NaOH) or acids (H₂SO₄), which damage the halogen substituent or cause hydrolysis to the acid.

  • The Catalyst: Ru(OH)ₓ/Al₂O₃ (Ruthenium hydroxide supported on alumina).[1]

  • Mechanism: The nitrile coordinates to the Ru center, activating the C≡N bond for nucleophilic attack by water. The reaction proceeds under neutral conditions, preserving the sensitive C-Cl bond.

  • Why it wins: It operates in pure water, is reusable (heterogeneous), and avoids "over-hydrolysis" to the carboxylic acid.

Boric Acid Catalysis (Direct Amidation)

The "Cost-Effective" Route. Direct condensation of carboxylic acids with ammonia/urea is kinetically difficult due to ammonium salt formation.

  • The Catalyst: Boric Acid (B(OH)₃) or Arylboronic acids.

  • Mechanism: Boric acid forms a temporary "mixed anhydride" (acyloxyboronate) intermediate. This activates the carbonyl carbon for nucleophilic attack by ammonia (generated in situ from urea) while acting as a Lewis acid.

  • Why it wins: It eliminates the need for corrosive thionyl chloride (SOCl₂) or expensive peptide coupling agents (HATU/EDC).

Pd/C Transfer Hydrogenation (Nitro Reduction)

The "High-Throughput" Route. When the nitro-precursor is the cheapest starting material.

  • The Catalyst: Pd/C (Palladium on Carbon) using Hydrazine Hydrate as the H-donor.[2][3]

  • Critical Challenge: Dehalogenation. Standard hydrogenation (H₂ gas) often cleaves the C-Cl bond (hydrodechlorination).

  • The Fix: Using Transfer Hydrogenation (Hydrazine or Ammonium Formate) significantly improves chemoselectivity, retaining the chlorine atom.

Part 2: Mechanistic Visualization

The following diagram illustrates the catalytic cycles for the two primary bond-forming strategies (Ru-Hydration and Boron-Amidation).

CatalyticPathways cluster_Ru Route A: Ru-Catalyzed Hydration cluster_Boron Route B: Boric Acid Amidation Ru_Cat Ru(OH)x Species Nitrile 2-Amino-3-chlorobenzonitrile Coordination Nitrile-Ru Complex Nitrile->Coordination + Ru_Cat WaterAttack Imidate Species Coordination->WaterAttack + H2O WaterAttack->Ru_Cat Product Release Product TARGET: This compound WaterAttack->Product Boron_Cat B(OH)3 Acid 2-Amino-3-chlorobenzoic Acid MixedAnhydride Acyloxyboronate Intermediate Acid->MixedAnhydride + B(OH)3 - H2O Urea Urea (NH3 Source) MixedAnhydride->Boron_Cat + NH3 (from Urea) MixedAnhydride->Product caption Figure 1: Mechanistic comparison of Ruthenium-mediated hydration vs. Boron-mediated amidation.

Part 3: Detailed Experimental Protocols

Protocol A: Ru-Catalyzed Hydration of 2-Amino-3-chlorobenzonitrile

Best for: Green chemistry compliance and high purity requirements.

Reagents:

  • Substrate: 2-Amino-3-chlorobenzonitrile (10 mmol)

  • Catalyst: Ru(OH)ₓ/Al₂O₃ (approx. 5 mol% Ru loading)

  • Solvent: Deionized Water (20 mL)

Step-by-Step Workflow:

  • Catalyst Preparation: If not commercially sourced, prepare Ru(OH)ₓ/Al₂O₃ by adding aqueous RuCl₃ to Al₂O₃ powder, adjusting pH to 13 with NaOH, stirring for 24h, filtering, and washing until neutral.

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 10 mmol of the nitrile and 0.2 g of catalyst in 20 mL of water.

  • Execution: Heat the mixture to 100°C (reflux) under an open-air atmosphere (or N₂ balloon if strict oxidation control is needed, though Ru(OH)ₓ is robust). Stir vigorously (1000 rpm) to ensure mixing of the heterogeneous phase.

  • Monitoring: Monitor by HPLC every 2 hours. Reaction typically completes in 6-12 hours .

  • Work-up: Filter the hot solution through a Celite pad to recover the catalyst (wash with hot water). The catalyst can be dried and reused.

  • Isolation: Cool the filtrate to 4°C. The product, this compound, will crystallize as white needles. Filter and dry.[3]

    • Expected Yield: 92-95%

    • Purity: >98% (HPLC)

Protocol B: Boric Acid Catalyzed Amidation

Best for: Low-cost synthesis from the benzoic acid precursor.

Reagents:

  • Substrate: 2-Amino-3-chlorobenzoic acid (10 mmol)

  • Reagent: Urea (20 mmol) (Acts as the ammonia source)

  • Catalyst: Boric Acid (10-20 mol%, 1.0-2.0 mmol)

  • Solvent: Toluene or Xylene (for azeotropic water removal) or Solvent-Free (Melt).

Step-by-Step Workflow:

  • Setup: Equip a 100 mL flask with a Dean-Stark trap (if using solvent) and a reflux condenser.

  • Charging: Add the benzoic acid, urea, and boric acid catalyst.

  • Reaction (Solvent-Free Variation): Heat the mixture to 140-150°C . The mixture will melt. Urea decomposes to release NH₃ locally.

    • Note: The high temperature is necessary to drive the dehydration and activate the boron intermediate.

  • Duration: Stir for 4-8 hours. Monitor TLC for the disappearance of the acid.

  • Work-up: Cool the melt to 80°C and add hot water (30 mL). Stir to dissolve excess urea and boric acid.

  • Isolation: The product is insoluble in water. Filter the precipitate.[4] Wash with saturated NaHCO₃ (to remove unreacted acid) and then water.

    • Expected Yield: 80-85%

    • Critical Control: Ensure temperature does not exceed 160°C to prevent polymerization or decarboxylation of the anthranilic core.

Protocol C: Pd/C Selective Reduction of 2-Nitro-3-chlorobenzamide

Best for: Utilizing nitro-precursors without losing the chlorine atom.

Reagents:

  • Substrate: 2-Nitro-3-chlorobenzamide (10 mmol)

  • Catalyst: 5% Pd/C (50 mg, ~0.5 wt% loading)

  • Reductant: Hydrazine Hydrate (5 equivalents) or Ammonium Formate.

  • Solvent: Methanol (30 mL)

Step-by-Step Workflow:

  • Safety Check: Hydrazine is toxic and potentially explosive. Work in a fume hood.

  • Setup: Dissolve the nitro compound in methanol in a 3-neck flask equipped with a reflux condenser.

  • Catalyst Addition: Add the Pd/C carefully (wet the catalyst with water first to prevent ignition of methanol vapors).

  • Reduction: Heat to 60°C . Add Hydrazine Hydrate dropwise over 30 minutes.

    • Selectivity Note: Do NOT use H₂ gas under high pressure; this promotes dehalogenation (loss of Cl). The mild kinetics of hydrazine transfer hydrogenation favor nitro-reduction over aryl-halide reduction.

  • Completion: Reaction is usually rapid (1-3 hours). Color changes from yellow (nitro) to colorless/pale (amine).

  • Work-up: Filter off the Pd/C through Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 95-98%

Part 4: Critical Performance Analysis

Selectivity & Purity
  • Ru-Hydration: Offers the highest chemoselectivity. The reaction conditions are neutral, preventing side reactions on the amine or chlorine groups.

  • Pd-Reduction: Requires strict control. If the reaction runs too long or too hot, you will observe des-chloro impurities (2-aminobenzamide), which are difficult to separate.

Scalability & Economics
  • Boric Acid: Most scalable for commodity production due to low reagent cost. However, the energy cost (high temperature) and lower yield (85%) compared to hydration must be balanced.

  • Ru-Hydration: The catalyst is expensive initially but highly recyclable (can be reused >5 times without significant loss of activity). Ideal for high-value pharmaceutical intermediates where purity is paramount.

Recommendation
  • For Drug Discovery (Gram scale): Use Method A (Ru-Hydration) . It is the cleanest, easiest to work up, and guarantees the correct isomer without side products.

  • For Pilot Plant (Kilo scale): Use Method B (Boric Acid) if the benzoic acid is the cheaper raw material. Use Method C (Pd-Reduction) only if the nitro-precursor is significantly cheaper and you have validated the impurity profile regarding dehalogenation.

References

  • Yamaguchi, K., Matsushita, M., & Mizuno, N. (2004).[1] Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina.[1] Angewandte Chemie International Edition, 43(12), 1576-1580. Link

  • Tang, P. (2012). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link

  • Gowda, D. C. (2002). Magnesium/Hydrazinium Monoformate: A New Hydrogenation System for the Selective Reduction of Nitro Compounds. Tetrahedron Letters, 43(6), 1115-1117. (Context for Transfer Hydrogenation Selectivity). Link

  • Arkivoc. (2005). Boric acid catalyzed synthesis of amides from carboxylic acids and amines.[5][6][7][8] Arkivoc, (xiii), 104-110. Link

  • Pfizer Inc. (1993). Process for the preparation of 2-amino-3-chlorobenzoic acid. U.S. Patent 5,233,083. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-3-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.